molecular formula C13H14N2O B8813188 2,3,4,9-Tetrahydro-1h-carbazole-6-carboxamide

2,3,4,9-Tetrahydro-1h-carbazole-6-carboxamide

Cat. No. B8813188
M. Wt: 214.26 g/mol
InChI Key: JBNWVOPWJLKUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06175015B1

Procedure details

A mixture of 1,2,3,4-tetrahyrocarbazole-6-carboxylic acid (100 mg, 0.46 mmol) and 1,1′-carbonyldiimidazole (78 mg, 0.48 mmol) in 5 mL of anhydrous tetrahydrofliran was stirred for 8 hours. A solution of 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-aminobutane (140 mg, 0.46 mmol) in 1 mL of tetrahydrofuran was added and the resulting mixture was stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous Na2CO3 solution, dried (Na2SO4) and concentrated in vacuo to afford the free base of the title compound, N-(1-{4-[4-2,3-dichlorophenyl)piperazin-1-yl]}butyl)-1,2,3,4-tetrahydrocarbazole-6carboxamide, (161 mg, 70%). The hydrochloride salt was prepared by treating the free base with a solution of hydrogen chloride in ethyl acetate (mp 236-238° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][C:8]([C:14]([OH:16])=O)=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][CH2:2]1.C(N1C=CN=C1)([N:19]1C=CN=C1)=O.ClC1C(Cl)=CC=CC=1N1CCN(CCCCN)CC1>O1CCCC1>[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][C:8]([C:14]([NH2:19])=[O:16])=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1CCCC=2C3=CC(=CC=C3NC12)C(=O)O
Name
Quantity
78 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCCCN
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with aqueous Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCCC=2C3=CC(=CC=C3NC12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 163.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.